5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H,8H-furo[3,2-c]azepine-2-carboxylic acid
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Overview
Description
5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H,8H-furo[3,2-c]azepine-2-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique furo[3,2-c]azepine ring structure, which is fused with a carboxylic acid and a tert-butoxycarbonyl (Boc) protecting group. The presence of these functional groups makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H,8H-furo[3,2-c]azepine-2-carboxylic acid typically involves multiple steps:
Formation of the Furo[3,2-c]azepine Ring: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the furo[3,2-c]azepine core.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Protection with tert-Butoxycarbonyl Group: The Boc group is introduced to protect the amine functionality during subsequent reactions. This is typically done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furo[3,2-c]azepine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or aldehydes.
Scientific Research Applications
Chemistry
In chemistry, 5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H,8H-furo[3,2-c]azepine-2-carboxylic acid is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biological mechanisms.
Medicine
In medicine, derivatives of this compound might be explored for their potential therapeutic properties. The Boc-protected amine group can be deprotected to yield active pharmaceutical ingredients.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals and materials. Its versatility makes it valuable in the production of polymers, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism by which 5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H,8H-furo[3,2-c]azepine-2-carboxylic acid exerts its effects depends on its specific application. Generally, the compound interacts with molecular targets through its functional groups. For example, the carboxylic acid group can form hydrogen bonds with enzymes, while the Boc-protected amine can participate in nucleophilic attacks.
Comparison with Similar Compounds
Similar Compounds
- 5-tert-Butoxythiophene-2-carboxylic acid
- 5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid
- 5-[(tert-butoxy)carbonyl]-hexahydro-2H-furo[2,3-c]pyrrole-3a-carboxylic acid
Uniqueness
What sets 5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H,8H-furo[3,2-c]azepine-2-carboxylic acid apart is its unique furo[3,2-c]azepine ring structure combined with the Boc-protected amine and carboxylic acid groups. This combination of features provides a versatile platform for chemical modifications and applications in various fields.
Properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonyl]-4,6,7,8-tetrahydrofuro[3,2-c]azepine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15-6-4-5-10-9(8-15)7-11(19-10)12(16)17/h7H,4-6,8H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVVOFQWNNNNMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C(C1)C=C(O2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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